
1,4-Benzenediamine, N-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenediamine, N-(1-methylethyl)-, also known as 4-IPPD, is a chemical compound used in the rubber industry as an antioxidant. It is a derivative of aniline and is commonly used in the production of tires, conveyor belts, and other rubber products. The compound has been the subject of scientific research due to its potential health effects and environmental impact.
Wirkmechanismus
The mechanism of action of 1,4-Benzenediamine, N-(1-methylethyl)- is not fully understood, but it is believed to work by reacting with free radicals in the rubber product, preventing them from causing oxidation and degradation. This helps to extend the lifespan of the rubber product and improve its performance.
Biochemische Und Physiologische Effekte
Studies have shown that exposure to 1,4-Benzenediamine, N-(1-methylethyl)- can cause skin irritation, respiratory problems, and other health issues. The compound has been found to be toxic to aquatic organisms and may have negative effects on the environment. Additionally, the compound has been shown to have mutagenic and carcinogenic properties, raising concerns about its safety for human use.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,4-Benzenediamine, N-(1-methylethyl)- in lab experiments include its ability to prevent oxidation and degradation of rubber products, which can improve the accuracy and reliability of experimental results. However, the compound's toxicity and potential health effects must be carefully considered when handling and disposing of it.
Zukünftige Richtungen
Future research on 1,4-Benzenediamine, N-(1-methylethyl)- should focus on developing safer alternatives to the compound that can provide similar antioxidant properties without the potential health risks. Additionally, studies should be conducted to better understand the compound's environmental impact and develop strategies for minimizing its negative effects on the environment. Finally, research should be conducted to identify potential uses for 1,4-Benzenediamine, N-(1-methylethyl)- in other industries and applications.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenediamine, N-(1-methylethyl)- has been the subject of scientific research due to its potential health effects and environmental impact. Studies have shown that exposure to the compound can cause skin irritation, respiratory problems, and other health issues. Additionally, the compound has been found to be toxic to aquatic organisms and may have negative effects on the environment.
Eigenschaften
CAS-Nummer |
16153-75-6 |
|---|---|
Produktname |
1,4-Benzenediamine, N-(1-methylethyl)- |
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
4-N-propan-2-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C9H14N2/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,11H,10H2,1-2H3 |
InChI-Schlüssel |
YFZNTUOMAQXCQZ-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=C(C=C1)N |
Kanonische SMILES |
CC(C)NC1=CC=C(C=C1)N |
Andere CAS-Nummern |
16153-75-6 |
Synonyme |
N-isopropyl-1,4-phenylenediamine N-isopropyl-p-phenylenediamine |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

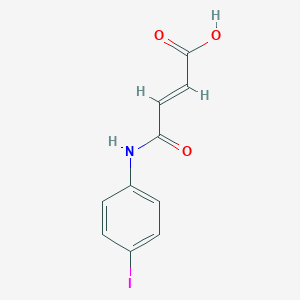
![Diethyl [(3-methylphenyl)methylidene]propanedioate](/img/structure/B99740.png)
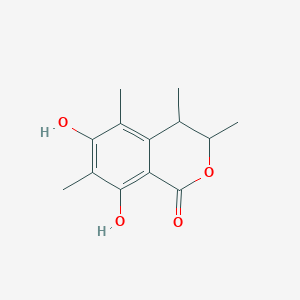
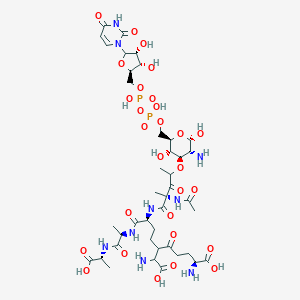
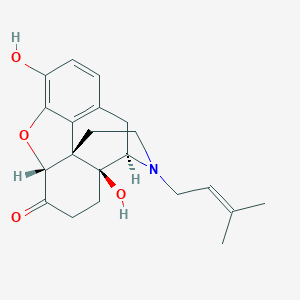
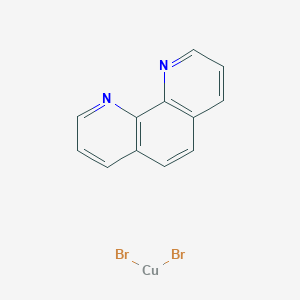
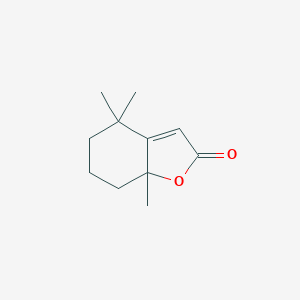


![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)

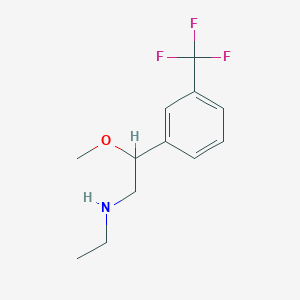
![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)
